molecular formula C21H31N3O5 B7781882 Lisinopril CAS No. 77726-95-5

Lisinopril

Cat. No.: B7781882
CAS No.: 77726-95-5
M. Wt: 405.5 g/mol
InChI Key: RLAWWYSOJDYHDC-BZSNNMDCSA-N
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Description

Lisinopril is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. Additionally, it is used to prevent kidney problems in people with diabetes mellitus . This compound works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and reduce blood pressure .

Preparation Methods

Lisinopril can be synthesized through various methods. One common synthetic route involves the reaction of trifluoroacetyl lysine with other reagents to form the desired compound . The industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and yield. Specific details about the reaction conditions and reagents used in these processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Lisinopril undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Mechanism of Action

Lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, this compound increases the levels of bradykinin, a peptide that promotes vasodilation .

Comparison with Similar Compounds

Lisinopril is often compared with other angiotensin-converting enzyme inhibitors, such as enalapril and captopril. While all these compounds share a similar mechanism of action, this compound is unique in that it is not a prodrug, meaning it does not require metabolic activation to exert its effects . This characteristic can lead to more predictable pharmacokinetics and fewer drug interactions. Other similar compounds include ramipril and benazepril, which also belong to the angiotensin-converting enzyme inhibitor class .

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83915-83-7 (Parent)
Record name Lisinopril
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DSSTOX Substance ID

DTXSID6040537
Record name Lisinopril
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Molecular Weight

405.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Lisinopril
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Solubility

97 mg/mL
Record name Lisinopril
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Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.
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CAS No.

76547-98-3, 77726-95-5, 83915-83-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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